molecular formula C20H16O7 B1213288 Idarubicinone CAS No. 60660-75-5

Idarubicinone

Cat. No.: B1213288
CAS No.: 60660-75-5
M. Wt: 368.3 g/mol
InChI Key: ZUFQFGSMHXKORU-YUNKPMOVSA-N
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Description

Idarubicinone, also known as this compound, is a useful research compound. Its molecular formula is C20H16O7 and its molecular weight is 368.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Idarubicinone plays a crucial role in biochemical reactions, particularly in its interaction with DNA. It intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the enzyme topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. This compound also interacts with various proteins and enzymes, including polymerases and helicases, further impeding DNA synthesis and repair processes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It induces apoptosis in cancer cells by triggering DNA damage and activating the intrinsic apoptotic pathway. This compound also affects cell signaling pathways, such as the p53 pathway, leading to cell cycle arrest and apoptosis. Additionally, this compound influences gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cell proliferation, survival, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves multiple interactions at the molecular level. It binds to DNA through intercalation, causing structural distortions that inhibit the activity of topoisomerase II. This enzyme is essential for DNA replication and transcription, and its inhibition leads to the accumulation of DNA breaks and cell death. This compound also generates reactive oxygen species (ROS), which cause oxidative damage to cellular components, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can undergo degradation in the presence of light and heat. Long-term exposure to this compound has been shown to cause persistent DNA damage and chromosomal aberrations in cells. In vitro and in vivo studies have demonstrated that prolonged treatment with this compound leads to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent antitumor activity with minimal toxicity. At high doses, it can cause severe toxic effects, including myelosuppression, cardiotoxicity, and gastrointestinal toxicity. Threshold effects have been observed, where a certain dosage level is required to achieve significant antitumor activity without causing excessive toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by hepatic enzymes, including cytochrome P450 enzymes, to form various metabolites. These metabolites can either be excreted in the bile or further metabolized to inactive forms. This compound also affects metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. The compound tends to accumulate in the nucleus, where it exerts its cytotoxic effects by interacting with DNA and other nuclear components .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it intercalates with DNA and inhibits topoisomerase II activity. It can also localize to the mitochondria, where it generates reactive oxygen species and induces mitochondrial dysfunction. Post-translational modifications, such as phosphorylation and acetylation, can influence the targeting and activity of this compound within specific cellular compartments .

Properties

IUPAC Name

(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O7/c1-8(21)20(27)6-11-13(12(22)7-20)19(26)15-14(18(11)25)16(23)9-4-2-3-5-10(9)17(15)24/h2-5,12,22,25-27H,6-7H2,1H3/t12-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFQFGSMHXKORU-YUNKPMOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976091
Record name 9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60660-75-5
Record name 4-Demethoxydaunomycinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060660755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.